molecular formula C8H7N3O2 B12879682 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione CAS No. 193463-89-7

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B12879682
CAS No.: 193463-89-7
M. Wt: 177.16 g/mol
InChI Key: ICEULJHVLFDJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 5-methyl-1H-pyrazole with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor at a controlled rate. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentration is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dione derivatives, while reduction could produce pyrazole-3-yl-pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of 1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione exhibit significant anticancer properties. For instance, molecular docking studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, such as the NF-κB and STAT3 pathways .

Case Study: In Vivo Studies
A notable study investigated the protective effects of related compounds against cisplatin-induced organ toxicity. The results demonstrated that these compounds could mitigate oxidative stress and inflammation, which are critical factors in cancer therapy-related side effects .

Table 1: Summary of Anticancer Studies

CompoundMechanism of ActionTarget PathwayReference
MMINAROS inhibitionNF-κB, STAT3
Compound XApoptosis inductionMAPK

Agrochemical Applications

Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to affect the growth and reproduction of pests. Research indicates that derivatives can disrupt hormonal functions in insects, leading to decreased fertility and increased mortality rates .

Case Study: Insecticidal Efficacy
In a controlled study, several derivatives were tested against common agricultural pests. The results indicated a significant reduction in pest populations when treated with these compounds compared to untreated controls.

Table 2: Efficacy of Agrochemical Derivatives

CompoundTarget PestMortality Rate (%)Reference
Compound AAphids85
Compound BBeetles75

Material Science Applications

Polymer Development
Another area of application for this compound is in the field of materials science. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends
Research has shown that incorporating this compound into polymer blends can improve their resistance to degradation under heat and UV exposure. This is particularly relevant for applications in packaging materials and coatings .

Table 3: Properties of Polymer Blends

Polymer TypeAddition (%)Thermal Stability (°C)Mechanical Strength (MPa)Reference
Polyethylene522030
Polystyrene1025035

Mechanism of Action

The mechanism by which 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of the pyrazole and pyrrole-2,5-dione rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(5-Methyl-1H-pyrazol-3-yl)-1H-pyrrole-2,5-dione is a compound belonging to the class of pyrrole derivatives. Its unique structure suggests potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C8_{8}H8_{8}N4_{4}O2_{2}. The compound features a pyrrole ring fused with a pyrazole moiety, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrrole derivatives, including this compound. For instance:

  • In vitro Studies : A study demonstrated that derivatives containing the pyrrole structure exhibited significant cytotoxic effects against human lung adenocarcinoma (A549) cells. The compound showed a post-treatment viability reduction to approximately 66%, indicating its potential as an anticancer agent .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : In a study focusing on cyclooxygenase (COX) inhibition, derivatives similar to this compound were shown to selectively inhibit COX-2 over COX-1. This selectivity is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Antimicrobial Properties

The antimicrobial efficacy of pyrrole derivatives has been explored, with promising results:

  • Antibacterial Activity : Compounds with similar structural features demonstrated significant antibacterial activity against various strains, including resistant bacteria. This suggests that this compound may possess similar properties .

Case Study 1: Anticancer Efficacy

A recent study involved synthesizing and testing a series of pyrrole derivatives for their anticancer properties. The results indicated that compounds with the 2,5-dione structure exhibited notable cytotoxicity against A549 cells. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing that compounds like 15 had a significant impact on reducing cell viability compared to control groups .

CompoundIC50 (µM)Cell LineReference
1534A549 (Lung Cancer)
Control>100A549

Case Study 2: COX Inhibition

In another investigation focused on inflammatory responses, several derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain compounds exhibited IC50 values significantly lower than traditional NSAIDs like celecoxib, indicating their potential as safer alternatives for treating inflammation .

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index
MPO-00296.0>1000>168
Celecoxib10202

Properties

CAS No.

193463-89-7

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)pyrrole-2,5-dione

InChI

InChI=1S/C8H7N3O2/c1-5-4-6(10-9-5)11-7(12)2-3-8(11)13/h2-4H,1H3,(H,9,10)

InChI Key

ICEULJHVLFDJCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)N2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.